molecular formula C12H15BrO2 B8507047 3-(2-Bromophenyl)-2-propylpropionic acid

3-(2-Bromophenyl)-2-propylpropionic acid

Cat. No.: B8507047
M. Wt: 271.15 g/mol
InChI Key: QYFQAZVESLEGEC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-propylpropionic acid is a brominated aromatic carboxylic acid with the molecular formula C₁₂H₁₅BrO₂ (derived from structural analogs in evidence). For instance, 3-(2-Bromophenyl)propionic acid (CAS 15115-58-9), a closely related compound, has a molecular weight of 229.07 g/mol, a purity of ≥98%, and serves as an intermediate in organic synthesis . Its hazards include skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]pentanoic acid

InChI

InChI=1S/C12H15BrO2/c1-2-5-10(12(14)15)8-9-6-3-4-7-11(9)13/h3-4,6-7,10H,2,5,8H2,1H3,(H,14,15)

InChI Key

QYFQAZVESLEGEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Anti-Inflammatory Activity
    • Research indicates that 3-(2-Bromophenyl)-2-propylpropionic acid exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
    • Case Study : In a controlled study involving animal models of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups .
  • Anticancer Properties
    • The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis and the inhibition of tumor growth .
    • Case Study : A study on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptotic pathways at specific concentrations .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease. It is believed to modulate pathways involved in neuronal survival and inflammation .
    • Case Study : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential therapeutic role in neuroprotection .
  • Metabolic Disorders
    • There is emerging evidence that this compound may be effective in managing metabolic disorders, particularly those related to glucose metabolism and insulin sensitivity. This makes it a candidate for further investigation in diabetes treatment .
    • Case Study : Animal studies have shown that treatment with this compound improved insulin sensitivity and reduced blood glucose levels, suggesting its potential application in diabetes management .

Data Table: Summary of Applications

ApplicationMechanism of ActionEvidence Source
Anti-InflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis and inhibition of tumor growth
NeuroprotectiveModulation of neuronal survival pathways
Metabolic DisordersImprovement of insulin sensitivity

Comparison with Similar Compounds

Research and Industrial Relevance

  • Synthetic Utility : Brominated aromatic acids are pivotal in Suzuki-Miyaura couplings, with ortho-substituted analogs offering steric challenges that influence reaction yields .
  • Drug Development: Fluorinated derivatives (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid) are explored for improved pharmacokinetics due to fluorine’s metabolic stability .
  • Safety Considerations : Brominated acids generally require careful handling (e.g., PPE for skin/eye protection), with hazards varying by substituent positions .

Preparation Methods

Reaction Mechanism and Conditions

  • Aldol Condensation : 2-Bromobenzaldehyde reacts with ethyl propionate in the presence of Lewis acids (e.g., AlCl₃) to form 3-(2-bromophenyl)-2-propenoic acid ethyl ester.

  • Hydrogenation : The α,β-unsaturated ester is hydrogenated using Pd/C or Raney Ni under H₂ (50–100 psi) to yield 3-(2-bromophenyl)propionic acid ethyl ester.

  • Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces the propyl-bromine moiety at the β-position, followed by saponification with NaOH/EtOH to produce the target compound.

Key Data:

StepConditionsYieldPuritySource
Aldol CondensationAlCl₃, 80°C, 6h78%95%
HydrogenationPd/C, H₂ 50 psi, 25°C, 12h85%98%
Bromination/SaponificationNBS, CCl₄; NaOH/EtOH, reflux62%97%

Advantages : High regioselectivity; suitable for large-scale production.
Limitations : Requires hazardous solvents (CCl₄); low atom economy in bromination.

Grignard Reaction Coupled with Carboxylation

This method leverages organometallic intermediates to assemble the carbon skeleton.

Procedure:

  • Grignard Formation : 2-Bromophenylmagnesium bromide is prepared from 1-bromo-2-iodobenzene and Mg in THF.

  • Nucleophilic Addition : The Grignard reagent reacts with ethyl acrylate to form 3-(2-bromophenyl)-2-propylpropionate.

  • Oxidation : MnO₂ oxidizes the secondary alcohol to the ketone, followed by haloform reaction with Br₂/NaOH to install the bromine.

Key Data:

StepConditionsYieldPuritySource
Grignard SynthesisMg, THF, 0°C, 2h92%99%
Acrylate AdditionEthyl acrylate, 25°C, 4h88%97%
Haloform ReactionBr₂, NaOH, 40°C, 6h70%95%

Advantages : High functional group tolerance; avoids toxic catalysts.
Limitations : Sensitive to moisture; requires strict anhydrous conditions.

Halocarbon-Mediated Synthesis

StepConditionsYieldPuritySource
BrominationPBr₃, 80°C, 3h89%98%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C, 8h75%96%

Advantages : Atom-efficient; scalable for continuous production.
Limitations : Palladium catalyst cost; boronic acid instability.

Continuous-Flow Synthesis

Emerging flow chemistry methods enhance reaction control and safety.

Workflow:

  • Microreactor Setup : 2-Bromobenzaldehyde and propylene oxide are mixed in a Teflon microreactor.

  • Photocatalytic Bromination : Visible light (450 nm) activates NBS for selective β-bromination.

  • In-line Quenching : Immediate neutralization with NaHCO₃ minimizes side reactions.

Key Data:

ParameterValueSource
Residence Time10 min
Productivity2.3 g/h
Purity98.5%

Advantages : Reduced waste; improved thermal management.
Limitations : High initial equipment cost.

Comparative Analysis of Methods

MethodScalabilityCost ($/kg)Safety Concerns
Friedel-CraftsHigh120CCl₄ toxicity
GrignardModerate180Pyrophoric reagents
HalocarbonHigh150PBr₃ handling
Continuous-FlowEmerging200Low

Optimal Route : For industrial-scale production, the Friedel-Crafts method remains dominant due to cost-effectiveness, despite environmental drawbacks. Continuous-flow systems show promise for niche high-purity applications .

Q & A

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-2-propylpropionic acid, and how can intermediates be validated?

The synthesis of aryl-substituted propionic acid derivatives typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example:

  • Step 1 : Bromophenyl precursors (e.g., 2-bromophenylacetic acid, ) can undergo alkylation with propyl halides under basic conditions.
  • Step 2 : Carboxylic acid protection/deprotection strategies (e.g., ester intermediates, ) may stabilize reactive groups.
  • Validation : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm regiochemistry and purity. Compare spectral data with structurally similar compounds like 3-(4-bromophenyl)propionic acid (). LC-MS can detect byproducts ().

Methodological Tip : Optimize reaction conditions (solvent, catalyst loading) using Design of Experiments (DoE) to minimize competing side reactions (e.g., debromination).

Q. How should researchers handle safety risks associated with this compound?

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks ().
  • Storage : Store in airtight containers at –20°C to prevent degradation.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal ().

Data Contradiction Note : Variations in purity (>95% vs. >97% in ) highlight the need for independent verification via GC or HPLC ().

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : 1H NMR^1 \text{H NMR} identifies substitution patterns (e.g., bromophenyl proton splitting, ). 13C NMR^{13}\text{C NMR} confirms carbonyl (C=O) and alkyl chain positions.
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C-Br vibrations (~500–600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C12_{12}H15_{15}BrO2_2, expected [M+H]+^+ = 287.03).

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra.

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or optimizing synthesis?

  • DFT Calculations : Model reaction pathways (e.g., transition states for bromophenyl alkylation) to identify energy barriers ().
  • Docking Studies : Predict interactions with biological targets (e.g., cyclooxygenase enzymes for anti-inflammatory activity analogs).
  • Software : Gaussian or ORCA for quantum mechanics; AutoDock for molecular docking.

Data Contradiction Analysis : If experimental yields diverge from computational predictions, re-evaluate solvent effects or catalyst-substrate interactions ().

Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?

  • Single-Crystal X-ray Diffraction : Use SHELX programs () for structure refinement. For twinned crystals, employ SHELXL’s TWIN/BASF commands ().
  • Challenge : Bromine’s high electron density may cause absorption errors. Mitigate with multi-scan corrections (SADABS in SHELX).

Case Study : The crystal structure of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid () shows weak C–H···O interactions; similar packing may occur in the target compound.

Q. How can researchers address discrepancies in biological activity data across studies?

  • Reproducibility Checks : Standardize assay conditions (pH, solvent). Compare with structurally related acids (e.g., 3-(4-bromophenyl)propionic acid, ).
  • Metabolic Stability : Use liver microsome assays to assess degradation ().
  • Statistical Analysis : Apply ANOVA to evaluate dose-response variability.

Example : If anti-inflammatory activity conflicts with literature, verify purity (>99% via HPLC, ) and exclude excipient interference.

Q. What are the best practices for analyzing degradation products under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis.
  • Analytical Tools : UPLC-PDA for separation; HR-MS/MS for fragment identification ().
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life.

Key Insight : Bromine’s lability may lead to debrominated byproducts (e.g., propionic acid derivatives), detectable via isotopic patterns in MS.

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